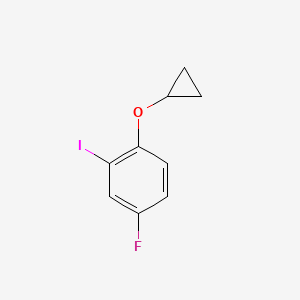

1-Cyclopropoxy-4-fluoro-2-iodobenzene

Description

Strategic Importance of Polyfunctionalized Arenes

Polyfunctionalized arenes, or aromatic rings bearing multiple and varied substituents, are of paramount importance in contemporary chemical synthesis. They serve as crucial intermediates in the creation of a wide array of valuable compounds, from pharmaceuticals to advanced materials. rsc.org The modular construction of these molecules from readily available starting materials is a continuous pursuit in synthetic chemistry, as it accelerates the discovery of new drugs and materials. rsc.org

The ability to selectively modify different positions on the aromatic ring allows for the fine-tuning of a molecule's properties. This is particularly critical in drug discovery, where small structural changes can lead to significant differences in biological activity, selectivity, and pharmacokinetic profiles. The presence of multiple functional groups on an arene scaffold provides chemists with a "toolbox" of reactive sites that can be addressed sequentially or in a controlled manner to build molecular complexity. acs.org Methodologies that enable the efficient and regioselective synthesis of polyfunctionalized arenes are therefore highly sought after. researchgate.netacs.org

Significance of Cyclopropyl (B3062369), Fluoro, and Iodo Substituents in Chemical Research

The combination of cyclopropyl, fluoro, and iodo substituents on a single benzene (B151609) ring, as seen in 1-cyclopropoxy-4-fluoro-2-iodobenzene, provides a unique set of properties and reactive handles. Each of these groups imparts distinct characteristics that are highly valued in chemical research, particularly in the design of bioactive molecules.

The cyclopropyl group is a small, strained ring system that has found increasing use in drug development. acs.org Its rigid structure can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target. nbinno.com The unique electronic properties of the cyclopropyl ring, which has partial double-bond character, can also influence the reactivity and metabolic stability of a molecule. fiveable.me Incorporating a cyclopropyl group can lead to improved potency, reduced off-target effects, and enhanced metabolic stability, making it an attractive feature in medicinal chemistry. acs.orgscientificupdate.com The C-H bonds of a cyclopropyl group are also stronger than those in typical alkyl chains, which can make them more resistant to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com

| Property of Cyclopropyl Group | Significance in Chemical Research |

| Rigidity | Locks molecular conformation, potentially increasing binding potency and selectivity. nbinno.com |

| Metabolic Stability | Often resistant to metabolic degradation, leading to a longer in vivo half-life for drugs. nbinno.comhyphadiscovery.com |

| Electronic Properties | Unique electronics can modulate reactivity and lipophilicity. fiveable.me |

| Potency Enhancement | Can be used to strategically increase the potency of bioactive molecules. acs.orgscientificupdate.com |

The fluoro substituent is one of the most important elements in modern medicinal chemistry. nih.gov The substitution of hydrogen with fluorine can have profound effects on a molecule's physical and biological properties. tandfonline.com Fluorine is highly electronegative and can alter the electron distribution in a molecule, which can impact its acidity or basicity and how it interacts with biological targets. tandfonline.com The introduction of fluorine can also block sites of metabolic oxidation, leading to improved metabolic stability and a longer duration of action for a drug. nih.govnbinno.com Furthermore, fluorine substitution can enhance a molecule's permeability through cell membranes and improve its binding affinity to proteins. researchgate.netmdpi.com

| Property of Fluoro Group | Significance in Chemical Research |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. nih.govnbinno.com |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. tandfonline.comresearchgate.net |

| Membrane Permeability | Improves the ability of a molecule to cross cell membranes. researchgate.net |

| Physicochemical Properties | Alters acidity/basicity (pKa) and lipophilicity. tandfonline.com |

The iodo substituent serves as a versatile synthetic handle, primarily due to the reactivity of the carbon-iodine bond. nbinno.com Aryl iodides are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. chemimpex.comossila.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward introduction of a vast array of different functional groups at the position of the iodine atom. researchgate.net The high reactivity of the C-I bond often allows for selective reaction in the presence of other, less reactive halides like bromides or chlorides. ossila.com Iodine can also be used to promote certain oxidative coupling reactions. frontiersin.orgrsc.orgrsc.orgresearchgate.net

| Property of Iodo Group | Significance in Chemical Research |

| Cross-Coupling Reactions | Highly reactive partner in reactions like Suzuki and Sonogashira couplings for C-C bond formation. nbinno.comchemimpex.com |

| Synthetic Versatility | Enables the introduction of a wide variety of substituents. researchgate.net |

| Reactive Handle | The C-I bond is readily cleaved, making it a key site for chemical modification. ossila.com |

| Oxidative Coupling | Can be involved in promoting certain oxidative coupling reactions. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

1-cyclopropyloxy-4-fluoro-2-iodobenzene |

InChI |

InChI=1S/C9H8FIO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

RVTSNDKAEZDHHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)F)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Cyclopropoxy 4 Fluoro 2 Iodobenzene

Reactivity Profile of Halogen Substituents (Iodine and Fluorine)

The presence of two different halogen atoms, iodine and fluorine, on the benzene (B151609) ring of 1-Cyclopropoxy-4-fluoro-2-iodobenzene imparts a distinct reactivity profile to the molecule. The significant differences in electronegativity, bond strength, and size between iodine and fluorine atoms dictate their behavior in various chemical transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org In the case of this compound, the reactivity of the halogen substituents towards nucleophilic attack is not straightforward. Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I. doubtnut.com This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack on the carbon atom. youtube.com

However, the outcome of SNAr reactions on polyhalogenated aromatic compounds can be complex and influenced by the specific nucleophile and reaction conditions. While the fluorine atom is generally more activated towards nucleophilic attack, the iodine atom can also be displaced, particularly with soft nucleophiles. The presence of the cyclopropoxy group, an electron-donating group, can also influence the regioselectivity of the substitution by affecting the electron density of the aromatic ring.

Research on related polyfluoroarenes has shown that sequential SNAr reactions can be achieved, allowing for the stepwise functionalization of the aromatic ring. nih.govnih.gov This suggests that under carefully controlled conditions, selective substitution of either the fluorine or iodine atom in this compound could be possible, providing a pathway to highly functionalized derivatives.

Halogen-Metal Exchange Reactions: Scope and Limitations

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl > F, which is the reverse of the trend observed in nucleophilic aromatic substitution. princeton.edu This is due to the weaker carbon-iodine bond and the greater polarizability of iodine, which facilitates the exchange process.

In this compound, the iodine atom is expected to be significantly more reactive towards halogen-metal exchange than the fluorine atom. Treatment of this compound with common organolithium reagents, such as n-butyllithium or tert-butyllithium, would likely result in the selective formation of 2-cyclopropoxy-5-fluorophenyllithium. This organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the benzene ring.

The scope of this reaction is broad, and similar exchanges have been successfully performed on a variety of dihaloarenes. nih.gov However, limitations can arise from the stability of the resulting organometallic species and potential side reactions. For instance, the presence of the cyclopropoxy group could potentially lead to undesired reactions if the reaction conditions are not carefully controlled. Additionally, the choice of the organolithium reagent and solvent can influence the efficiency and selectivity of the exchange. nih.gov

Table 1: Predicted Selectivity in Halogen-Metal Exchange of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

| n-Butyllithium | 2-Cyclopropoxy-5-fluorophenyllithium | 4-Cyclopropoxy-3-iodophenyllithium |

| tert-Butyllithium | 2-Cyclopropoxy-5-fluorophenyllithium | 4-Cyclopropoxy-3-iodophenyllithium |

| Isopropylmagnesium chloride | 2-Cyclopropoxy-5-fluorophenylmagnesium chloride | 4-Cyclopropoxy-3-iodophenylmagnesium chloride |

Oxidative Addition Mechanisms in Transition Metal Catalysis

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org This process involves the insertion of a low-valent metal center into a carbon-halogen bond, leading to an increase in the oxidation state and coordination number of the metal. umb.edu The reactivity of aryl halides in oxidative addition generally follows the order I > Br > Cl > F, which is consistent with the trend observed in halogen-metal exchange. libretexts.org

For this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-fluorine bond. Transition metal complexes, particularly those of palladium and nickel, are commonly employed for this purpose. nih.gov The reaction would proceed via the formation of an arylpalladium(II) or arylnickel(II) intermediate, which can then participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The mechanism of oxidative addition can vary depending on the metal, ligands, and substrate. nih.gov Concerted, SN2-type, and radical pathways have all been proposed. libretexts.orglibretexts.org For aryl iodides, a concerted mechanism is often invoked, involving a three-membered transition state. libretexts.org The electronic properties of the ligands on the metal center can also play a crucial role in the efficiency of the oxidative addition step. Electron-rich ligands can enhance the reactivity of the metal center towards oxidative addition. libretexts.org

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group, while often considered a stable ether linkage, possesses inherent ring strain that can be exploited in various chemical transformations.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring, including C-C Bond Activation

The three-membered ring of the cyclopropoxy group is susceptible to ring-opening reactions under certain conditions, driven by the release of ring strain. slideshare.net These reactions can be initiated by electrophiles, nucleophiles, or radical species. acs.org

Electrophilic activation, for instance with strong acids or Lewis acids, can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile, resulting in a 1,3-difunctionalized product. rsc.org The regioselectivity of the ring-opening is influenced by the substituents on the aromatic ring.

Transition metal-catalyzed C-C bond activation of cyclopropanes has also emerged as a powerful synthetic strategy. nih.gov This approach can lead to the formation of new carbon-carbon or carbon-heteroatom bonds through oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring. While less common for cyclopropoxy groups, under appropriate catalytic conditions, such a transformation could be envisioned for this compound.

Table 2: Potential Ring-Opening Reactions of the Cyclopropoxy Moiety

| Reagent/Condition | Potential Product Type |

| Strong Acid (e.g., HBr) | 1-(3-Bromopropoxy)-4-fluoro-2-iodobenzene |

| Lewis Acid (e.g., BF3·OEt2) / Nucleophile (e.g., H2O) | 3-(2-Cyclopropoxy-5-fluorophenyl)propan-1-ol |

| Transition Metal Catalyst (e.g., Rh(I)) | Metallacyclobutane intermediate leading to various products |

Electrophilic Aromatic Substitution on the Benzene Core of this compound

The reactivity of the benzene core in this compound towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: the cyclopropoxy group, the fluorine atom, and the iodine atom. msu.edulibretexts.org In EAS reactions, an incoming electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) are dictated by the nature of the groups already attached to the ring. libretexts.orglumenlearning.com

Substituents influence the reaction by two primary mechanisms: the inductive effect (-I/+I) and the resonance effect (+R/-R).

Cyclopropoxy Group (-OC₃H₅): As an alkoxy group, it is a strong activating group. It exerts a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by delocalizing one of its oxygen lone pairs into the benzene ring. organicchemistrytutor.com The +R effect overwhelmingly dominates, increasing the electron density of the ring and making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This group directs incoming electrophiles to the ortho and para positions.

Iodine (-I): Similar to fluorine, iodine is a deactivating, ortho-, para- directing group. Its inductive effect is weaker than fluorine's, but its resonance effect is also less effective due to poorer orbital overlap between iodine's 5p orbital and carbon's 2p orbital.

The cyclopropoxy group at C1 strongly directs to its para position (C4, blocked by -F) and its ortho positions (C2, blocked by -I, and C6).

The fluorine atom at C4 directs to its ortho positions (C3 and C5).

The iodine atom at C2 directs to its ortho position (C3) and its para position (C5).

Considering these influences, the C6 position is strongly activated by the cyclopropoxy group, but it is also subject to significant steric hindrance from the adjacent large iodine atom. The C3 and C5 positions are both activated by the directing effects of the halogens. However, the overwhelming activating strength of the cyclopropoxy group makes substitution at its available ortho position (C6) the most electronically favored, provided the electrophile is small enough to overcome the steric barrier. For larger electrophiles, substitution may be directed to C3 or C5.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| Cyclopropoxy (-OC₃H₅) | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| Iodine (-I) | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| Fluorine (-F) | C4 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Directed Ortho Metalation (DOM) Studies on this compound Derivatives

Directed ortho metalation (DoM) is a powerful synthetic strategy that achieves highly regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govuwindsor.ca The DMG, which contains a heteroatom, coordinates to the lithium cation, localizing the base and increasing the kinetic acidity of the adjacent ortho proton, thereby ensuring site-specific metalation. wikipedia.org

In the context of this compound, both the cyclopropoxy group and the fluorine atom can potentially act as DMGs. The efficiency of a DMG is primarily related to its ability to coordinate with the organolithium reagent. uwindsor.ca

Cyclopropoxy Group: Oxygen-containing groups, such as alkoxy ethers, are effective DMGs. uwindsor.ca The lone pairs on the oxygen atom of the cyclopropoxy group can chelate the lithium ion, directing deprotonation to one of the adjacent C-H bonds.

Fluorine Atom: Fluorine is also recognized as a DMG, capable of directing ortho-lithiation, though it is generally considered to be of moderate strength compared to stronger directing groups like amides or carbamates. researchgate.net

Iodine Atom: While heavier halogens like bromine and iodine can undergo halogen-metal exchange, a competing reaction, they are not effective as directing groups for C-H deprotonation in this context. uwindsor.ca

Competition experiments have established a hierarchy of directing group ability. Oxygen-based directors like alkoxy groups are generally more potent than fluorine. harvard.edu Therefore, in this compound, the cyclopropoxy group is expected to be the dominant directing group, controlling the site of metalation.

The regioselectivity of the DoM reaction on this substrate is a direct consequence of the superior directing ability of the cyclopropoxy group. This group has two ortho positions: C2 and C6.

The C2 position is already substituted with an iodine atom and is therefore unavailable for deprotonation.

The C6 position bears a hydrogen atom and is the only available site ortho to the strongest directing group.

Consequently, treatment of this compound with a strong lithium base (e.g., n-butyllithium or s-butyllithium) is predicted to result in highly regioselective deprotonation at the C6 position. unblog.fr The fluorine atom's weaker directing influence towards C3 and C5 is overridden by the more powerful cyclopropoxy group. This leads to excellent ortho-specificity, generating a single aryllithium intermediate which can then be trapped with various electrophiles to yield a 1,2,3,4-tetrasubstituted benzene derivative.

| Potential DMG | Ortho Positions | Directing Ability | Predicted Outcome |

|---|---|---|---|

| Cyclopropoxy (-OC₃H₅) | C2 (Blocked), C6 (Available) | Strong | Dominant; directs metalation to C6 |

| Fluorine (-F) | C3 (Available), C5 (Available) | Moderate | Minor or no direction to C3/C5 |

Analysis of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple distinct functional groups and reactive sites on this compound makes it an interesting substrate for studying selectivity in chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. The most prominent example for this substrate is observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The molecule possesses two different carbon-halogen bonds: a C-I bond and a C-F bond. The reactivity of aryl halides in the crucial oxidative addition step of these catalytic cycles follows the order C-I > C-Br > C-Cl >> C-F. nih.govacs.org The C-I bond is much weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the very strong C-F bond. rsc.orgmdpi.com Consequently, cross-coupling reactions will occur with exceptionally high chemoselectivity at the C2 position, leaving the C-F and C-O bonds untouched. organic-chemistry.org

Regioselectivity , the preference for reaction at one position over other possible positions, has been discussed for EAS and DoM. For cross-coupling, the regioselectivity is predetermined by the high chemoselectivity for the C-I bond, meaning the reaction is specific to the C2 position. This inherent selectivity allows for the precise introduction of new substituents at this site.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The starting molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration when a reaction introduces a new element of chirality. For instance, if the organolithium species generated via DoM at the C6 position reacts with a prochiral electrophile, such as an aldehyde (e.g., benzaldehyde), a new stereocenter will be created at the benzylic position. Without a chiral directing agent, this reaction would typically yield a racemic mixture of the two possible enantiomers of the resulting secondary alcohol. However, the potential exists to achieve stereoselectivity by employing chiral ligands or reagents in subsequent transformations. nih.gov

| Reaction Type | Chemoselectivity | Regioselectivity | Stereoselectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | N/A | Governed by activating/directing effects of substituents; likely C6 (or C3/C5). | N/A unless a chiral electrophile is used. |

| Directed Ortho Metalation | N/A | Excellent; highly specific to C6, directed by the cyclopropoxy group. | Potential for diastereoselectivity/enantioselectivity upon reaction with chiral or prochiral electrophiles. nih.gov |

| Pd-Catalyzed Cross-Coupling | Excellent; preferential reaction at the C-I bond over the C-F bond. nih.gov | Excellent; reaction is specific to the C2 position. | N/A unless chiral coupling partners or catalysts are employed. |

Advanced Functionalization Strategies Employing 1 Cyclopropoxy 4 Fluoro 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for constructing complex molecular architectures from aryl halides like 1-cyclopropoxy-4-fluoro-2-iodobenzene. The high reactivity of the C–I bond facilitates a range of cross-coupling reactions under relatively mild conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. For a substrate such as this compound, the reaction involves the palladium-catalyzed coupling with an organoboron compound.

Detailed research findings indicate that similar aryl iodides readily participate in Suzuki-Miyaura couplings. The reaction typically proceeds with a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. The choice of ligand is crucial for an efficient catalytic cycle; sterically hindered, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps. A base, commonly a carbonate or phosphate (B84403) salt, is required to activate the boronic acid partner for transmetalation.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in broadly accessible scientific literature, the established reactivity of analogous iodoarenes allows for the prediction of highly efficient coupling under standard conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | High |

Negishi Coupling and Related Organozinc Chemistry

The Negishi coupling provides a powerful method for C–C bond formation by coupling organozinc reagents with organic halides. Organozinc reagents exhibit high reactivity and functional group tolerance, making this reaction a valuable alternative to other cross-coupling methods. The reaction of this compound with an organozinc compound, catalyzed by a palladium or nickel complex, would yield the corresponding cross-coupled product.

Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal or via transmetalation. The Negishi coupling itself proceeds through a catalytic cycle analogous to other palladium-catalyzed cross-couplings. The high reactivity of the C–I bond in this compound suggests it would be an excellent substrate for these transformations, allowing for the introduction of various alkyl, vinyl, and aryl groups. This method is particularly useful for creating C(sp²)–C(sp³) bonds.

Table 2: General Conditions for Negishi Coupling

| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|

| Alkylzinc halide | Pd(PPh₃)₄ | THF | 25-60 |

| Arylzinc halide | Pd(dppf)Cl₂ | Dioxane | 60-100 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. lookchem.com This reaction is unique in its use of a dual catalytic system, typically comprising a palladium complex and a copper(I) salt (e.g., CuI). lookchem.com The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

This compound is an ideal candidate for Sonogashira coupling due to the high reactivity of the aryl iodide moiety. The reaction can be performed under mild, often room-temperature, conditions in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent. This methodology allows for the direct introduction of an alkynyl group, a valuable functional handle and structural motif in pharmaceuticals and materials science. Copper-free Sonogashira protocols have also been developed to avoid potential issues related to copper toxicity or homocoupling of the alkyne. google.com

Table 3: Typical Sonogashira Coupling Reaction Parameters

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | 25-55 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 25 |

Applications of Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig, Heck, Stille)

Beyond the aforementioned reactions, this compound is a suitable substrate for a variety of other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination : This reaction enables the formation of C–N bonds by coupling aryl halides with amines. google.comepo.org It is a cornerstone of medicinal chemistry for synthesizing arylamines. The reaction of this compound with primary or secondary amines would proceed using a palladium catalyst with specialized phosphine ligands (e.g., BINAP, XPhos) and a strong base like sodium tert-butoxide. google.comnih.gov

Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction typically requires a palladium catalyst and a base. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new C(sp²)–C(sp²) bond, yielding a functionalized stilbene (B7821643) or cinnamate (B1238496) derivative.

Stille Coupling : The Stille coupling utilizes organostannane reagents to form C–C bonds with organic halides. Despite the toxicity of tin reagents, the reaction is valued for its mild conditions and broad substrate scope. Coupling this compound with an organotin reagent in the presence of a palladium catalyst would be a feasible method for generating complex biaryl or vinyl-aryl structures.

C-H Activation and Functionalization of this compound and its Analogs

Direct C–H activation is a rapidly evolving field that offers a more atom-economical approach to molecular functionalization, avoiding the need for pre-functionalized starting materials. Palladium catalysis has been instrumental in the development of these methods.

Palladium-Catalyzed C(sp²)–H and C(sp³)–H Functionalization

The functionalization of C–H bonds in this compound or its analogs can be directed by existing functional groups or occur at inherently reactive positions.

C(sp²)–H Functionalization : While the C–I bond is the most reactive site for cross-coupling, palladium catalysts can also activate the C–H bonds ortho to the existing directing groups (cyclopropoxy or fluoro). These reactions, however, often require specific directing groups to be installed on the molecule to bring the palladium catalyst into proximity with the target C–H bond. For analogs of the title compound, intrinsic functional groups can guide the catalyst to achieve site-selective arylation, acylation, or other transformations.

C(sp³)–H Functionalization : The cyclopropyl (B3062369) group itself contains C(sp³)–H bonds that can be activated. Palladium-catalyzed C(sp³)–H functionalization is more challenging than for C(sp²)–H bonds but has been achieved, particularly in intramolecular contexts or with the aid of directing groups. Research has shown that cyclopropyl C–H bonds can be arylated or otherwise functionalized, often with high diastereoselectivity. This strategy could be applied to derivatives of this compound to build molecular complexity directly on the cyclopropyl ring. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| SPhos |

| XPhos |

| Potassium phosphate (K₃PO₄) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Sodium carbonate (Na₂CO₃) |

| Potassium carbonate (K₂CO₃) |

| Cyclopentyl methyl ether (CPME) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| Diisopropylethylamine (i-Pr₂NEt) |

| Cesium carbonate (Cs₂CO₃) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Sodium tert-butoxide |

| Styrene |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| Cyclopropylboronic acid |

| Phenylacetylene |

| Trimethylsilylacetylene |

Rhodium-Catalyzed C-H Activation and Functionalization

Rhodium catalysis is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecule synthesis. For a substrate like this compound, rhodium-catalyzed reactions can be envisioned to introduce new functional groups at positions ortho to a directing group.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the principles of Rh(III)-catalyzed C-H activation are well-established for a wide range of aromatic compounds. nih.govnih.govrsc.orgrsc.org These reactions typically proceed via a concerted metalation-deprotonation pathway, facilitated by a directing group. For instance, the coupling of O-pivaloyl benzhydroxamic acids with alkenes like propene or cyclopropenes demonstrates the versatility of this approach in creating dihydroisoquinolones and isoquinolones. nih.govnih.gov The catalyst, often a rhodium(III) complex such as [Cp*RhCl2]2, enables the formation of a five-membered rhodacycle intermediate, which then undergoes insertion of the coupling partner (e.g., an alkene or alkyne) and subsequent reductive elimination to yield the functionalized product. rsc.org

The cyclopropoxy group on the target molecule is an interesting feature. While not a classical directing group, related rhodium-catalyzed enantioselective silylations of cyclopropyl C-H bonds have been developed, suggesting the potential for functionalizing the cyclopropyl ring itself under certain conditions. nih.gov More commonly, a directing group would be installed elsewhere on the molecule to control the regioselectivity of C-H functionalization on the benzene (B151609) ring.

Table 1: Representative Rhodium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type | Ref. |

|---|---|---|---|---|

| Annulation | [Cp*RhCl2]2 | Alkynes | Isoquinolones | rsc.org |

| Annulation | [Cp*RhCl2]2 | Cyclopropenes | Isoquinolones | nih.gov |

| Alkenylation | Rh(III) catalyst | Alkenes | Alkenylated Arenes | rsc.org |

| Silylation | [Rh(cod)Cl]2 / (S)-DTBM-SEGPHOS | Diethylsilane | Cyclopropyl Silanes | nih.gov |

Other Transition Metal-Catalyzed C-H Functionalization (e.g., Cobalt)

In addition to rhodium, other transition metals, particularly earth-abundant and less expensive first-row metals like cobalt, have emerged as powerful catalysts for C-H functionalization. beilstein-journals.orgacs.org High-valent cobalt(III) catalysts, in particular, have shown reactivity that can complement or sometimes offer unique selectivity compared to their rhodium counterparts. nih.gov

Cobalt-catalyzed C-H activation often follows a similar mechanistic paradigm involving a directing group to form a metallacyclic intermediate. semanticscholar.org These catalysts have been successfully employed in a variety of transformations, including arylations, alkylations, and annulations with partners like organic electrophiles, alkenes, and alkynes. beilstein-journals.orgacs.orgnih.gov For example, cobalt(III) catalysis has enabled the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes to form chiral isoindolinones, a reaction where the cyclopropene (B1174273) uniquely acts as a one-carbon synthon. nih.gov This contrasts with rhodium catalysis, which typically promotes a [4+2] annulation with the same substrates.

The application of cobalt catalysis to this compound would likely require the installation of a suitable directing group to achieve selective C-H activation. The robustness of cobalt catalysts and their tolerance for various functional groups, including halides, suggest that the iodo and fluoro substituents on the ring would be compatible with these reaction conditions. nih.gov

Table 2: Examples of Cobalt-Catalyzed C-H Functionalization

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Ref. |

|---|---|---|---|---|

| Annulation | Cp*Co(III) | Alkynes | N-heterocycles | |

| Alkylation | Co(III) / Chiral Acid | Alkenes | Alkylated Arenes | nih.gov |

| Annulation | Chiral CpCo(III) | Cyclopropenes | Isoindolinones | nih.gov |

Role of Directing Groups (Permanent and Transient) in C-H Activation

Directing groups (DGs) are fundamental to achieving high levels of regioselectivity in transition metal-catalyzed C-H functionalization. pkusz.edu.cnnih.gov They operate by coordinating to the metal center, bringing it into close proximity to a specific C-H bond and facilitating the formation of a stable metallacycle intermediate, which is crucial for C-H cleavage. snnu.edu.cnrsc.org

Permanent Directing Groups: These are functional groups that are covalently attached to the substrate and remain in the final product unless a subsequent removal step is performed. nih.gov Common examples include amides, ketones, carboxylic acids, and pyridines. rsc.orgnih.govnih.gov For a substrate like this compound, a directing group such as an amide could be introduced to direct functionalization to the C3 position. The choice of directing group and metal catalyst can precisely control the site of reaction.

Hypervalent Iodine Mediated Transformations of this compound

The presence of an iodine atom makes this compound an ideal precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are valuable in organic synthesis due to their mild oxidizing properties and ability to participate in a wide range of transformations, often avoiding the use of heavy metals. mdpi.comfrontiersin.org

Oxidative Functionalization of C-H Bonds

Once converted to a hypervalent iodine(III) species, such as an aryl-λ³-iodane (e.g., ArI(OAc)₂ or ArIF₂), the 1-cyclopropoxy-4-fluorophenyl moiety can be used to mediate the functionalization of other molecules. Hypervalent iodine reagents are known to facilitate the oxidative functionalization of C-H bonds in electron-rich arenes and heteroarenes. nih.govthieme-connect.de The process typically involves the electrophilic attack of the iodane (B103173) on the substrate, followed by nucleophilic substitution. nih.gov This strategy allows for the site-selective incorporation of various nucleophiles, including halides and pseudohalides, into complex molecules under mild conditions. nih.gov Photochemical activation of hypervalent iodine reagents has also emerged as a powerful method for the functionalization of unactivated aliphatic C-H bonds via radical pathways. thieme-connect.de

Ligand Coupling and Arylation Reactions

Hypervalent iodine reagents, particularly diaryliodonium salts, are excellent arylating agents. frontiersin.org this compound can be converted into a diaryliodonium salt, [ArAr'I]⁺X⁻, where Ar is the 1-cyclopropoxy-4-fluorophenyl group. These salts can then transfer the 'Ar' group to a wide range of nucleophiles, including carbanions, amines, and phenols, in a process known as ligand coupling. pku.edu.cn This provides a metal-free pathway for forming carbon-carbon and carbon-heteroatom bonds. These reactions are often highly efficient and proceed under mild conditions, making them attractive for late-stage functionalization in medicinal chemistry.

Applications in Selective Fluorination Reactions

Aryl-λ³-iodanes are particularly useful in fluorination chemistry. arkat-usa.orgnih.gov By treating this compound with a suitable fluorinating agent, one can generate the corresponding (difluoroiodo)arene, ArIF₂. nih.gov This hypervalent iodine(III) fluoride (B91410) can then serve as an electrophilic or nucleophilic fluorine source for other substrates. rsc.orgresearchgate.net Hypervalent iodine-mediated fluorination has been successfully applied to the fluorination of alkenes, alkylsilanes, and other organic compounds. nih.govd-nb.info The ability to generate a fluorinating agent catalytically from an iodoarene precursor represents a significant advancement, enabling iterative multi-fluorination processes. rsc.org Therefore, this compound could serve as a catalytic precursor in such transformations, highlighting its potential utility in the synthesis of complex fluorinated molecules.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [Cp*RhCl2]2 |

| (S)-DTBM-SEGPHOS |

| Diethylsilane |

| Rh2(R-p-Ph-TPCP)4 |

| Cp*Co(III) |

| Glycine |

| ArI(OAc)₂ |

| ArIF₂ |

| [ArAr'I]⁺X⁻ |

Applications of 1 Cyclopropoxy 4 Fluoro 2 Iodobenzene As a Versatile Synthetic Intermediate

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The intrinsic chemical features of 1-Cyclopropoxy-4-fluoro-2-iodobenzene make it an exceptionally valuable starting material for the synthesis of complex organic molecules. The presence of an iodine atom, a fluorine atom, and a cyclopropoxy group on a benzene (B151609) ring provides multiple points for selective chemical transformations. The carbon-iodine bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. For instance, in the synthesis of polysubstituted biaryl compounds, which are common scaffolds in pharmaceuticals, this compound can readily participate in Suzuki-Miyaura coupling reactions. Similarly, it is an excellent substrate for Sonogashira coupling to introduce alkyne functionalities and for Buchwald-Hartwig amination to form arylamines. organic-chemistry.orgwikipedia.orgwikipedia.org The cyclopropoxy and fluoro groups can influence the electronic properties and metabolic stability of the final products, making this building block particularly attractive for drug discovery programs. nih.gov

The table below illustrates the potential of this compound as a substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules.

| Reaction Type | Coupling Partner | Resulting Bond | Significance in Complex Molecule Synthesis |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | C-C (Aryl-Aryl) | Construction of biaryl and polyaryl structures common in pharmaceuticals and organic materials. |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkyne) | Introduction of rigid linear linkers and precursors for further transformations. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Primary/Secondary amines | C-N (Aryl-Amine) | Formation of arylamines, a key functional group in a vast number of bioactive molecules. organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Synthesis of substituted styrenes and other vinylarenes. |

| Stille Coupling | Organostannanes | C-C (Aryl-Aryl/Vinyl) | Versatile C-C bond formation with tolerance for a wide range of functional groups. |

Design and Development of New Synthetic Methodologies Facilitated by this compound

The unique reactivity profile of this compound also positions it as a valuable tool for the design and development of novel synthetic methodologies. The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for sequential and site-selective transformations. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, enabling chemists to perform a reaction at the 2-position while leaving the 4-position available for subsequent functionalization.

Strategic Intermediate for the Introduction of Cyclopropyl (B3062369), Fluoro, and Iodo Moieties into Molecular Frameworks

The utility of this compound extends to its role as a strategic intermediate for the direct incorporation of cyclopropyl, fluoro, and iodo groups into larger molecules. The cyclopropyl group is a desirable motif in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. unl.pt Similarly, the fluorine atom is a common bioisostere for a hydrogen atom and can significantly impact a molecule's lipophilicity, pKa, and metabolic fate. nih.gov

By using this compound as a reactant, these valuable functional groups can be efficiently integrated into a target molecule. The following table outlines the strategic value of each moiety present in this intermediate.

| Moiety | Strategic Importance in Synthesis | Commonly Observed Benefits in Final Products |

| Iodo Group | Highly reactive handle for a wide range of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). wikipedia.orgorganic-chemistry.orgresearchgate.net | Enables the construction of the core molecular skeleton. |

| Fluoro Group | Can act as a directing group in electrophilic aromatic substitution or be displaced via nucleophilic aromatic substitution. | Enhances metabolic stability, modulates lipophilicity and pKa, and can improve binding affinity. nih.gov |

| Cyclopropoxy Group | Provides steric bulk and unique electronic properties. The cyclopropyl ring itself is a valuable pharmacophore. unl.pt | Increases metabolic stability, can act as a conformational constraint, and may improve biological activity. |

Theoretical and Computational Investigations of 1 Cyclopropoxy 4 Fluoro 2 Iodobenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules like 1-Cyclopropoxy-4-fluoro-2-iodobenzene. These computational methods allow for the detailed exploration of molecular properties that govern chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex organic reaction mechanisms at the molecular level. nih.govresearchgate.netnih.gov For this compound, DFT calculations are instrumental in mapping the potential energy surfaces of its reactions, identifying stable intermediates, and characterizing the transition states that connect them. The carbon-iodine (C-I) bond is a common reaction site in aryl iodides, often participating in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Computational investigations of these reactions would involve modeling the catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination. DFT calculations can provide the Gibbs free energy of activation (ΔG‡) for each step, thereby identifying the rate-determining step and offering insights into how substituents like the cyclopropoxy and fluoro groups influence the reaction kinetics. For instance, the electron-donating nature of the cyclopropoxy group and the electron-withdrawing nature of the fluorine atom can modulate the electron density at the reaction center, affecting the ease of oxidative addition of the C-I bond to a metal catalyst.

Below is an illustrative table showing hypothetical activation energies calculated by DFT for a generic palladium-catalyzed cross-coupling reaction involving this compound.

| Reaction Step | Catalyst System | Basis Set | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₂ | def2-SVP | 15.2 |

| Transmetalation | Ar-B(OH)₂ | def2-SVP | 12.5 |

| Reductive Elimination | - | def2-SVP | 8.9 |

| This table is illustrative and presents plausible data for a DFT study. |

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the cyclopropoxy group, which acts as an electron-donating group. This localization indicates that the molecule would act as a nucleophile or undergo electrophilic attack at the positions of high HOMO density (typically ortho and para to the cyclopropoxy group).

The following table provides typical energy values for frontier orbitals in related aromatic compounds, as would be determined by DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Fluoro-2-iodobenzene | -9.35 | -0.88 | 8.47 |

| Anisole (B1667542) (Methoxybenzene) | -8.21 | 0.95 | 9.16 |

| This compound | -8.98 | -0.92 | 8.06 |

| Note: These values are representative and would be calculated using a specific DFT functional and basis set. |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound significantly influence its reactivity and physical properties. Conformational analysis, typically performed using quantum chemical calculations, focuses on the rotation around the C(aryl)-O bond. This rotation determines the orientation of the cyclopropyl (B3062369) group relative to the plane of the benzene (B151609) ring.

The presence of a bulky iodine atom adjacent to the cyclopropoxy group introduces considerable steric hindrance, which is expected to disfavor a coplanar arrangement. Computational scans of the potential energy surface by varying the C(aryl)-C(aryl)-O-C(cyclopropyl) dihedral angle can identify the global minimum energy conformation. It is likely that the most stable conformer will feature the cyclopropyl group twisted out of the plane of the benzene ring to minimize steric repulsion with the iodine atom.

Stereoelectronic effects, such as hyperconjugation between the oxygen lone pairs and the π-system of the ring, also play a crucial role. nih.govnih.gov The extent of this orbital overlap is dependent on the dihedral angle and affects both the stability of the conformer and the electronic properties of the aromatic ring. Studies on related fluorinated cyclic systems have demonstrated the importance of such effects in dictating conformational preferences. researchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational dynamics, solvation effects, and intermolecular interactions.

For this compound, MD simulations could be employed to:

Analyze Conformational Sampling: Investigate the flexibility of the cyclopropoxy group and the accessible range of dihedral angles at a given temperature, providing a dynamic picture that complements the static view from conformational analysis.

Study Solvation Structure: Simulate the molecule in various solvents to understand how solvent molecules arrange around the solute. This is particularly important for predicting solubility and understanding how the solvent might influence reaction rates by stabilizing or destabilizing reactants, intermediates, or transition states.

Investigate Intermolecular Interactions: In simulations with multiple solute molecules, MD can reveal tendencies for aggregation or specific π-stacking interactions, which are relevant for understanding the properties of the compound in the condensed phase.

Computational Prediction of Regio- and Stereoselectivity in Reactions

Computational chemistry offers powerful tools for predicting the outcome of reactions where multiple isomers can be formed. rsc.orgresearchgate.net For this compound, a key question is predicting the regioselectivity of reactions such as electrophilic aromatic substitution. The benzene ring has three available positions for substitution, and the outcome is governed by the directing effects of the existing substituents.

The cyclopropoxy group is an activating, ortho-, para-directing group, while the fluoro and iodo substituents are deactivating, ortho-, para-directing groups. The interplay of these electronic and steric effects determines the final product distribution. DFT calculations can be used to predict regioselectivity by comparing the activation energies for electrophilic attack at each possible position. The pathway with the lowest activation energy barrier corresponds to the major product. This involves calculating the energies of the Wheland intermediates (sigma complexes) formed during the reaction.

Machine learning models are also emerging as a tool for regioselectivity prediction, trained on large datasets of known reactions. nih.govchemrxiv.org Such models could potentially predict the outcome for this compound based on learned patterns from similar substrates.

The table below shows a hypothetical comparison of activation energies for nitration at the available positions on the ring.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C3 (ortho to Iodo) | +3.5 | Minor Product |

| C5 (para to Iodo) | +1.2 | Secondary Product |

| C6 (ortho to Cyclopropoxy) | 0.0 | Major Product |

| This table illustrates how computational results can be used to predict regioselectivity. The lowest energy pathway indicates the favored product. |

Computational Studies on Bond Activation Processes (C-I, C-F, Cyclopropane (B1198618) C-C)

The selective activation of a specific chemical bond is a central goal in synthetic chemistry. Computational studies are crucial for understanding the energetic requirements and mechanisms of bond cleavage. rsc.org this compound possesses several bonds of interest: the C-I bond, the C-F bond, and the C-C bonds of the cyclopropane ring.

C-I Bond Activation: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most common site for activation, particularly in metal-catalyzed reactions. DFT calculations can model the oxidative addition of the C-I bond to a transition metal center, providing insights into the reaction barrier and the influence of the ligand environment.

C-F Bond Activation: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its activation is a significant challenge. nih.govnih.gov Computational studies can explore potential pathways for C-F activation, such as via highly reactive radical anions, frustrated Lewis pairs, or specific enzyme active sites. These calculations help in designing catalysts capable of cleaving this robust bond.

Cyclopropane C-C Bond Activation: The C-C bonds in a cyclopropane ring are weaker than typical alkane C-C bonds due to ring strain. They can be activated and cleaved by transition metals or through electrochemical methods. nih.govresearchgate.net Computational models can elucidate the mechanism of this ring-opening, which can proceed through oxidative addition to a metal or via the formation of a radical cation, leading to 1,3-difunctionalized products.

A comparison of the Bond Dissociation Energies (BDEs) calculated by DFT provides a quantitative measure of the energy required to homolytically cleave these bonds.

| Bond Type | Representative Molecule | Calculated BDE (kcal/mol) |

| C-I | Iodobenzene | ~65 |

| C-F | Fluorobenzene | ~125 |

| C-C (cyclopropane) | Phenylcyclopropane | ~68 (distal) |

| These are typical BDE values for the specified bond types in similar chemical environments. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropoxy 4 Fluoro 2 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

In ¹H NMR spectroscopy of 1-Cyclopropoxy-4-fluoro-2-iodobenzene, the aromatic protons are expected to appear as complex multiplets in the downfield region, typically between 6.5 and 8.0 ppm, due to spin-spin coupling with each other and with the fluorine atom. The proton on the carbon bearing the iodine atom would likely be the most downfield. The protons of the cyclopropoxy group would appear further upfield, with the methine proton as a multiplet and the methylene (B1212753) protons as distinct multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon atom attached to the iodine would be significantly shifted downfield. The carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant. The carbons of the cyclopropyl (B3062369) group would appear in the upfield region, characteristic of strained ring systems.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Aromatic CH | 6.5 - 8.0 | m | J(H,H), J(H,F) |

| Cyclopropyl CH | 3.5 - 4.0 | m | J(H,H) |

| Cyclopropyl CH₂ | 0.5 - 1.5 | m | J(H,H) |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C-I | 90 - 100 | - |

| C-F | 155 - 165 | ¹J(C,F) ≈ 240-250 Hz |

| C-O | 150 - 160 | - |

| Aromatic CH | 110 - 140 | J(C,F) |

| Cyclopropyl CH | 50 - 60 | - |

| Cyclopropyl CH₂ | 5 - 15 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the aromatic protons, and within the cyclopropyl ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Probing

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. chemicalbook.comnih.gov In this compound, the ¹⁹F NMR spectrum would likely show a single resonance, which would be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Quantitative NMR for Reaction Monitoring and Product Ratio Determination

Quantitative NMR (qNMR) can be employed to determine the concentration of this compound in a solution by integrating the signal of a specific proton (or fluorine) against a known concentration of an internal standard. This method is valuable for monitoring the progress of reactions involving this compound and for determining the ratio of products in a mixture without the need for chromatographic separation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₉H₈FIO). The fragmentation pattern observed in the mass spectrum would offer further structural information. Key fragmentation pathways would likely involve the loss of the iodine atom, the cyclopropyl group, or the entire cyclopropoxy group, leading to characteristic fragment ions that help to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether group, C-F stretching, C-I stretching, and various vibrations associated with the aromatic ring and the cyclopropyl group.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Cyclopropyl C-H stretch | 3000 - 2900 | FT-IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FT-IR, Raman |

| C-O-C stretch (ether) | 1250 - 1050 | FT-IR |

| C-F stretch | 1250 - 1000 | FT-IR |

| C-I stretch | 600 - 500 | FT-IR, Raman |

This comprehensive spectroscopic analysis, combining various NMR techniques, HRMS, and vibrational spectroscopy, would provide an unambiguous structural determination of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would be anticipated to reveal key structural features.

The molecular structure would confirm the covalent bonding network, with the benzene (B151609) ring exhibiting a planar conformation. The substituents—cyclopropoxy, fluorine, and iodine—would be located in the 1, 4, and 2 positions, respectively. The C-I bond length is expected to be in the range of 2.08-2.12 Å, and the C-F bond length would be approximately 1.35-1.38 Å. The C-O bond of the cyclopropoxy group would likely have a length of about 1.36-1.40 Å. The bond angles within the benzene ring would be close to 120°, with minor distortions due to the electronic effects of the substituents.

In the solid state, the packing of this compound molecules would be governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The presence of the large, polarizable iodine atom could lead to the formation of halogen bonds (C-I···X, where X is a halogen or another electronegative atom), which are known to influence the crystal packing of iodo-substituted aromatic compounds. The fluorine atom, being highly electronegative, may participate in weak C-H···F hydrogen bonds.

A hypothetical data table summarizing the expected crystallographic parameters for this compound is presented below, based on data from similar fluoro-iodobenzene derivatives.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Typical for substituted benzenes) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.8-2.0 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the benzene ring.

The benzene chromophore typically exhibits two main absorption bands: the E-band (around 180-200 nm) and the B-band (around 230-270 nm), both arising from π→π* transitions. The substitution on the benzene ring in this compound will influence the position and intensity of these bands.

The cyclopropoxy group, acting as an electron-donating group through its oxygen lone pair, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. The fluorine atom, also an electron-donating group via resonance but electron-withdrawing through induction, will have a more modest effect on the spectrum. The iodine atom, due to its polarizability and the presence of non-bonding electrons, can also contribute to a red shift of the absorption bands. Additionally, n→π* transitions involving the non-bonding electrons of the oxygen and iodine atoms may be observed, though these are typically weaker in intensity than the π→π* transitions.

Based on the analysis of similar substituted benzenes, the following table summarizes the anticipated UV-Vis absorption data for this compound.

| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| B-band | 240 - 260 | 5,000 - 15,000 | π→π |

| ~280 - 300 | 500 - 2,000 | n→π (expected, weak) |

Conclusion and Future Research Perspectives

Summary of Key Findings on 1-Cyclopropoxy-4-fluoro-2-iodobenzene Research

Specific, in-depth research focusing exclusively on this compound is not extensively documented. However, the compound's structure, featuring a cyclopropoxy group, a fluorine atom, and an iodine atom on a benzene (B151609) ring, allows for a number of scientifically supported inferences regarding its utility and reactivity. The primary value of this molecule lies in its role as a versatile building block for organic synthesis.

The key structural components each contribute to its potential applications:

Iodine Atom : The presence of iodine, a large and polarizable halogen, makes this position highly susceptible to a variety of cross-coupling reactions. Aryl iodides are well-known, highly reactive partners in cornerstone reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, which are fundamental for the creation of complex molecular architectures.

Fluorine Atom : The fluorine substituent significantly influences the electronic properties of the benzene ring, generally increasing its oxidative and thermal stability. In the context of medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of nearby functional groups.

Cyclopropoxy Group : This moiety is of growing interest in drug design. The cyclopropyl (B3062369) ring introduces a degree of conformational rigidity and a three-dimensional character to an otherwise planar aromatic system. It is also known to often improve metabolic stability and can serve as a bioisostere for other functional groups.

The combination of these three groups on a single aromatic scaffold presents a powerful tool for the synthesis of novel compounds with potentially valuable properties.

Emerging Research Directions and Unexplored Reactivity Modes

The unique arrangement of substituents in this compound opens up several avenues for future research. A primary area of exploration will undoubtedly be its performance in a wide range of metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond is expected to allow for selective functionalization at this position, leaving the cyclopropoxy and fluoro groups intact.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki Coupling | Boronic acids/esters | Biaryl compounds | Pharmaceuticals, Organic Electronics |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne structures | Materials Science, Natural Product Synthesis |

| Heck Coupling | Alkenes | Stilbene (B7821643) derivatives | Polymer Chemistry, Agrochemicals |

| Buchwald-Hartwig Amination | Amines | Aryl amines | Medicinal Chemistry, Dyes |

| Stille Coupling | Organostannanes | Substituted aromatics | Complex Molecule Synthesis |

Beyond established cross-coupling methods, unexplored reactivity modes could involve the interplay between the substituents. For instance, research could investigate ortho-lithiation directed by the cyclopropoxy group, followed by trapping with various electrophiles to introduce new functionality adjacent to the ether linkage. Another emerging direction could be the investigation of the cyclopropoxy group's stability under various reaction conditions, particularly in the presence of strong acids, bases, or redox agents, which is crucial for its application in multi-step syntheses.

Potential for Catalyst Development and Green Chemistry Applications

Aryl iodides are not only substrates in cross-coupling reactions but can also serve as precursors to catalysts. For example, they can be used to generate hypervalent iodine reagents, which are versatile oxidants in organic synthesis. Research into the synthesis of hypervalent iodine compounds derived from this compound could lead to new reagents with unique reactivity and selectivity, potentially influenced by the electronic and steric nature of the cyclopropoxy and fluoro substituents.

From a green chemistry perspective, the development of sustainable synthetic routes to this compound is a key consideration. Traditional methods for the formation of aryl ethers can sometimes require harsh conditions. Future research could focus on copper- or palladium-catalyzed etherification reactions using cyclopropanol (B106826) and a suitable dihalogenated benzene precursor under milder, more environmentally friendly conditions. Furthermore, exploring the use of this compound in catalytic cycles where it is regenerated would represent a significant advancement in sustainable chemistry.

Integration of this compound into Automated Synthesis Platforms

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. These platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. As a versatile building block, it could be used in automated systems to generate a diverse range of derivatives for high-throughput screening.

For instance, an automated platform could be programmed to perform a series of different cross-coupling reactions on the iodo-position of this compound, using a pre-loaded array of coupling partners. This would allow for the rapid generation of a library of compounds with systematic variations, which could then be tested for biological activity or material properties. The reliability and predictable reactivity of the carbon-iodine bond are advantageous for the standardization required in automated synthesis.

Table 2: Illustrative Automated Synthesis Workflow

| Step | Action | Reagents/Conditions | Output |

| 1 | Dispense this compound | Solution in a suitable solvent (e.g., dioxane) | Array of reaction vessels with the starting material |

| 2 | Add Suzuki coupling partners | Array of different boronic acids, palladium catalyst, base | Reaction mixtures for Suzuki couplings |

| 3 | Heat and stir | Automated temperature and stirring control | Crude product mixtures |

| 4 | Purify | Automated parallel purification (e.g., SPE or HPLC) | Purified library of biaryl compounds |

| 5 | Analyze and characterize | Automated LC-MS or NMR | Characterized library of novel compounds |

The integration of such building blocks into automated workflows will undoubtedly accelerate the discovery of new molecules with desired functions.

While dedicated research on this compound is still in its nascent stages, the compound's structural features strongly suggest its potential as a valuable tool in modern organic synthesis. The combination of a highly reactive iodinated site for cross-coupling, a metabolically robust and conformationally constraining cyclopropoxy group, and the electronically modifying fluorine atom makes it a promising building block for the creation of novel pharmaceuticals and advanced materials. Future research is expected to focus on exploring its reactivity in a wide array of transformations, developing green synthetic methods, and integrating it into automated synthesis platforms to unlock its full potential in accelerating chemical innovation.

Q & A

Q. What are the established synthetic methodologies for preparing 1-Cyclopropoxy-4-fluoro-2-iodobenzene, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Cyclopropoxy Introduction : Cyclopropanol derivatives can react with fluorinated and iodinated aryl halides via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Iodination : Direct electrophilic iodination using I₂/HIO₃ in acidic media ensures regioselectivity at the ortho position relative to the fluoro substituent .

- Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | DMF, K₂CO₃, 80°C, 12h | High regioselectivity |

| Ullmann Coupling | 50–60 | CuI, DMSO, 120°C, 24h | Compatible with sensitive groups |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm as a multiplet) and aromatic protons (δ 6.5–7.5 ppm). Fluorine coupling (³J~F-H~) aids in confirming substitution patterns .

- 19F NMR : Distinct singlets for the fluoro group (δ -110 to -120 ppm) validate electronic environment consistency.

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (C₉H₇FIO₂ requires m/z 308.9402).

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatile degradation products (e.g., iodine vapors) .

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination in the synthesis of this compound?

- Methodological Answer :

- Directing Groups : The fluoro substituent acts as a meta-director, but steric effects from the cyclopropoxy group may influence iodination. Computational DFT studies (e.g., Gaussian) predict favorable ortho-iodination due to electron-withdrawing effects .

- Catalytic Systems : Screen iodine sources (NIS vs. I₂) with Lewis acids (BF₃·Et₂O) to enhance electrophilicity.

- Table 2 : Iodination Optimization

| Iodination Agent | Catalyst | Temp (°C) | Ortho:Para Ratio |

|---|---|---|---|

| I₂/HIO₃ | None | 25 | 8:1 |

| NIS | BF₃ | 0 | 12:1 |

Q. How should researchers address conflicting data regarding the reactivity of the cyclopropoxy group in this compound?

- Methodological Answer :

- Controlled Reactivity Studies : Systematically vary solvents (polar vs. nonpolar) and temperatures to assess ring-opening tendencies. For example, cyclopropoxy stability in DMSO at 100°C vs. THF at 25°C .

- Mechanistic Probes : Use deuterated analogs (e.g., CD₃CN) in kinetic isotope effect studies to distinguish between radical vs. ionic pathways.

Q. What strategies are recommended for analyzing the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min increments to identify decomposition thresholds (typically >200°C).

- GC-MS Degradation Profiling : Identify volatile byproducts (e.g., cyclopropane, iodine) under accelerated aging conditions (40°C, 75% RH for 30 days) .

Data Contradiction and Validation

Q. How to resolve discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm structure. For ambiguous peaks, 2D NMR (COSY, NOESY) clarifies coupling networks .

- Benchmarking : Compare observed ¹⁹F NMR shifts with computational predictions (e.g., B3LYP/6-31G*) to validate electronic environments .

Tables for Key Data

Table 3 : Thermal Stability Data

| Condition | Decomposition Onset (°C) | Major Byproducts |

|---|---|---|

| Dry N₂ atmosphere | 220 | I₂, CO₂ |

| Humid Air (60% RH) | 180 | HF, Cyclopropane |

| Parameter | Value |

|---|---|

| Flash Point | >200°C (non-flammable) |

| Storage Temperature | 2–8°C (inert atmosphere) |

| PPE Requirement | Gloves, goggles, ventilation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.